Cas no 59591-86-5 (Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic Acid Ethyl Ester)

Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic acid ethyl ester is a versatile heterocyclic compound featuring a benzimidazole core with a cyanoacetic acid ethyl ester substituent. This structure imparts reactivity useful in organic synthesis, particularly as a precursor for constructing complex heterocycles or as an intermediate in pharmaceutical applications. The presence of both electron-withdrawing (cyano) and electron-donating (benzimidazole) groups enhances its utility in cyclization and condensation reactions. Its ethyl ester moiety improves solubility in organic solvents, facilitating handling in synthetic workflows. The compound’s stability under standard conditions ensures reliable performance in diverse reaction environments, making it a valuable reagent for researchers in medicinal chemistry and materials science.
Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic Acid Ethyl Ester structure
59591-86-5 structure
Product Name:Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic Acid Ethyl Ester
CAS No:59591-86-5
MF:C12H11N3O2
MW:229.234642267227
CID:338141
Update Time:2025-10-22

Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-, ethyl ester
    • Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic Acid Ethyl Ester
    • ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate
    • Inchi: 1S/C12H11N3O2/c1-2-17-12(16)8(7-13)11-14-9-5-3-4-6-10(9)15-11/h3-6,14-15H,2H2,1H3
    • InChI Key: OJHHAVAZDFWVQD-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)/C(/C#N)=C1/NC2=CC=CC=C2N/1

Computed Properties

  • Exact Mass: 229.08523

Experimental Properties

  • Solubility: Soluble in dimethyl sulfoxide
  • PSA: 74.15

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic Acid Ethyl Ester
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Additional information on Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic Acid Ethyl Ester

CAS No 59591-86-5: Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic Acid Ethyl Ester

The compound with CAS No 59591-86-5, known as Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic Acid Ethyl Ester, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural features and potential applications in various chemical and biochemical contexts. The benzimidazole core of the molecule is a well-known heterocyclic structure that contributes to its stability and reactivity. Recent studies have highlighted its role in catalytic processes and biological assays, making it a valuable compound for further exploration.

The synthesis of Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic Acid Ethyl Ester involves a series of carefully designed reactions that ensure the formation of the desired product with high purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to optimize the production process. These methods not only enhance the efficiency of the synthesis but also reduce environmental impact, aligning with current trends toward sustainable chemical practices.

One of the most intriguing aspects of this compound is its ability to act as a catalyst in various organic transformations. Recent findings suggest that it can facilitate the formation of complex molecular architectures through mechanisms such as nucleophilic addition and oxidative coupling. Its role in these reactions has been extensively studied, with particular emphasis on its ability to accelerate reaction rates under mild conditions. This property makes it a promising candidate for industrial applications where efficiency and selectivity are paramount.

In addition to its catalytic applications, Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic Acid Ethyl Ester has shown potential in the field of drug discovery. Its unique structure allows for interactions with biological targets such as enzymes and receptors, making it a valuable lead compound for developing new therapeutic agents. Recent studies have explored its activity against various enzymes, including kinases and proteases, demonstrating its potential as a modulator in disease pathways.

The stability and reactivity of this compound are further influenced by its substituents. The presence of an ethyl ester group introduces flexibility into the molecule, enhancing its solubility in organic solvents. This feature is particularly advantageous in reactions requiring precise control over reaction conditions. Moreover, the cyano group attached to the benzimidazole ring contributes to the molecule's electronic properties, enabling it to participate in a wide range of chemical transformations.

From an environmental perspective, understanding the degradation pathways of Cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic Acid Ethyl Ester is crucial for assessing its impact on ecosystems. Recent research has focused on identifying biodegradation mechanisms under both aerobic and anaerobic conditions. These studies have revealed that the compound undergoes hydrolysis under specific pH conditions, leading to the formation of less complex byproducts that are more readily metabolized by microorganisms.

In conclusion, CAS No 59591-86-5 represents a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and catalytic applications, positions it as a key player in future chemical innovations. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.

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